2,5-Diphenyl-2H-1,2,3-diazaphosphole
Description
Properties
CAS No. |
51525-60-1 |
|---|---|
Molecular Formula |
C14H11N2P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2,5-diphenyldiazaphosphole |
InChI |
InChI=1S/C14H11N2P/c1-3-7-12(8-4-1)14-11-17-16(15-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
QUJSHVDDKOBTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(P=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chlorophosphine-Based Cyclization
The most widely reported method involves cyclocondensation of dichlorophosphino intermediates with nitrogen-containing precursors. For example, 4-(dichlorophosphino)-2,5-dimethyl-2H-1,2,3σ²-diazaphosphole serves as a versatile precursor. By substituting chlorine atoms with phenyl groups via nucleophilic aromatic substitution, 2,5-diphenyl derivatives are obtained. Key steps include:
- Synthesis of Dichlorophosphino Intermediate : Reacting 2,5-dimethyl-2H-1,2,3σ²-diazaphosphole with PCl₃ in anhydrous toluene at 80°C yields the dichlorophosphino derivative.
- Phenyl Group Introduction : Treatment with phenyl Grignard reagents (e.g., PhMgBr) replaces chlorine atoms, achieving >75% yield.
Conditions :
Self-Condensation of Dichlorophosphaneyl Aza-Aromatics
A one-pot self-condensation strategy using dichlorophosphaneyl aza-polycyclic aromatic hydrocarbons (aza-PAHs) with Me₃SiOTf as a mediator generates diannulated diazaphospholium salts. Subsequent deprotonation and phenyl group incorporation yield 2,5-diphenyl variants.
Example :
- Reactants : Dichlorophosphaneyl phenanthridine (1.0 equiv), Me₃SiOTf (2.5 equiv).
- Conditions : Dichloromethane, 25°C, 12 h.
- Yield : 68% after anion exchange with NaBPh₄.
Transition Metal-Mediated Synthesis
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable C–P bond formation between aryl halides and phosphine precursors. For 2,5-diphenyl-2H-1,2,3-diazaphosphole, this method avoids harsh conditions and improves regioselectivity.
Protocol :
- Substrate Preparation : 2-Bromo-5-phenyl-1,2,3-diazaphosphole (1.0 equiv).
- Coupling Reaction : React with phenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C.
- Yield : 82% after extraction and recrystallization.
Phosphole Ring Functionalization
Direct Phosphorylation of Diazoles
2,5-Diphenyl-1H-diazole undergoes phosphorylation using PCl₃ or PhPCl₂ in the presence of Lewis acids (e.g., AlCl₃). This method is limited by competing side reactions but achieves moderate yields.
Procedure :
Oxidative Cyclization
Oxidative coupling of 2-aminophenyl(phenyl)phosphine derivatives with aldehydes forms the diazaphosphole ring. For example, acetaldehyde promotes cyclization via imine formation.
Optimized Conditions :
- Reactants : 2-Aminophenyl(phenyl)phosphine (1.0 equiv), benzaldehyde (1.2 equiv).
- Catalyst : p-Toluenesulfonic acid (10 mol%).
- Solvent : Toluene, reflux for 48 h.
- Yield : 75%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Chlorophosphine Cyclization | 75–85 | >95 | High | Requires anhydrous conditions |
| Palladium Cross-Coupling | 80–82 | 90–95 | Moderate | Costly catalysts |
| Tungsten Complex Decomp. | 60–65 | 85–90 | Low | Complex synthesis |
| Oxidative Cyclization | 70–75 | 88–92 | High | Long reaction times |
Structural Characterization and Validation
Chemical Reactions Analysis
Substitution Reactions at the Phosphorus Center
The phosphorus atom in 2,5-diphenyl-2H-1,2,3-diazaphosphole exhibits bifunctional reactivity, allowing substitution with nucleophiles. For example:
-
Chlorine substitution : Treatment with dichlorophosphino groups yields intermediates like 4-(dichlorophosphino)-2,5-diphenyl derivatives, which act as precursors for further functionalization .
-
Fluorination : Reaction with fluorinating agents replaces chlorine atoms, producing 4-(difluorophosphino)-2,5-diphenyl-2H-1,2,3-diazaphosphole. This product shows coordination behavior similar to PF₃ in metal complexes .
-
Amination : Bulky secondary amines (e.g., diisopropylamine) substitute one chlorine atom, creating asymmetric 4-(chloroaminophosphino) derivatives. These intermediates exhibit fluxional NMR behavior due to diastereotopic centers .
Table 1: Substitution Reactions of this compound Derivatives
Coordination Chemistry with Transition Metals
This compound acts as a ligand for Cr(0) and Mo(0) carbonyl complexes, demonstrating versatile coordination modes:
-
Monodentate binding : Forms Cr(CO)₅L (L = diazaphosphole) with a ν(CO) IR stretch at 1950–2050 cm⁻¹, indicating moderate π-acceptor strength .
-
Bidentate coordination : In cis-Mo(CO)₄L₂, the ligand adopts a chelating mode, confirmed by X-ray crystallography .
-
Tridentate behavior : fac-Mo(CO)₃L₃ complexes show three phosphorus atoms coordinating to Mo, with bond lengths of 2.479 Å (P–W) .
Cycloaddition and Ring-Opening Reactions
This compound participates in 1,3-dipolar cycloadditions:
-
With benzonitrile, it forms 2H-1,3,2-diazaphosphole complexes via stereoselective [3+2] cycloaddition .
-
Thermal decomposition in benzonitrile yields fused bicyclic products, confirmed by HRMS and NMR .
Key Mechanistic Insight :
The reaction proceeds through a nitrilium phosphane ylide intermediate, which traps dipolarophiles to form regiospecific products .
Stability Under Thermal Conditions
Prolonged heating in benzonitrile leads to partial decomplexation, liberating free ligands. This property is exploited in catalytic applications where ligand release is required .
Synthetic Methodologies
Scientific Research Applications
2,5-Diphenyl-2H-1,2,3-diazaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-2H-1,2,3-diazaphosphole involves its reactivity as a dienophile or dipolarophile in cycloaddition reactions . The formation of P-C and C-O single bonds is initiated by the interaction of the phosphorus atom with electrophilic reagents . This compound’s unique electronic structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Diazaphospholes
The reactivity and synthetic utility of 1,2,3-diazaphospholes are highly dependent on substituents at positions 2 and 4. Below is a detailed comparison of 2,5-Diphenyl-2H-1,2,3-diazaphosphole with its analogs, focusing on reaction yields, conditions, and substituent effects.
Substituent Effects on Cycloaddition Reactivity
Key analogs include:
- 2-Acetyl-5-tert-butyl-1,2,3-diazaphosphole (46) : Reacts with diazofluorenes at 20°C in cyclohexane, yielding 65% .
- 2-Acetyl-5-methyl-1,2,3-diazaphosphole (48) : Under similar conditions (20°C, hexane, 3 hours), achieves an 89% yield .
Data Table: Reaction Performance of Diazaphospholes
| Compound | Substituents (Position 2/5) | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Acetyl-5-tert-butyl-1,2,3-diazaphosphole | Acetyl/tert-butyl | 20°C, cyclohexane | 65% | |
| 2-Acetyl-5-methyl-1,2,3-diazaphosphole | Acetyl/methyl | 20°C, hexane, 3 hours | 89% | |
| 2-Phenyl(Acetyl)-5-Methyldiazaphosphole | Phenyl(acetyl)/methyl | Not specified | N/A |
Key Observations:
Steric Effects : The tert-butyl group in compound 46 introduces steric hindrance, reducing yield (65%) compared to the smaller methyl group in 48 (89%) .
Solvent Influence: Cyclohexane (used for 46) and hexane (for 48) are non-polar solvents, suggesting solubility or transition-state stabilization differences may contribute to yield disparities.
Electronic Effects: Acetyl groups (electron-withdrawing) at position 2 likely enhance the electrophilicity of the phosphorus center, facilitating cycloaddition.
Comparison with Non-Phosphorus Heterocycles
Triazoles exhibit anticonvulsant activity due to nitrogen-rich frameworks , whereas diazaphospholes are tailored for synthetic applications. The phosphorus atom in diazaphospholes enables unique reactivity, such as forming P–C bonds during cycloadditions, which triazoles lack .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Diphenyl-2H-1,2,3-diazaphosphole, and what factors influence reaction yields?
- Methodology : Cycloaddition reactions involving diazafluorenes and dipolarophiles (e.g., acetyl derivatives) are common. For example, reactions with 2-acetyl-5-methyl-1,2,3-diazaphosphole in hexane at 20°C yield cyclic products with 89% efficiency . Solvent choice (e.g., cyclohexane vs. hexane) and temperature (ambient conditions preferred) critically impact yields. Optimize stoichiometry and monitor reaction progress via TLC or NMR.
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use NMR and NMR to confirm substitution patterns and phosphorus environments. For related diazaphospholes, NMR peaks at δ 3.64–7.62 ppm (CDCl) and ESI–MS (m/z 316 [M+H]) are diagnostic . X-ray crystallography or DFT calculations may resolve ambiguities in stereoelectronic properties.
Q. What safety protocols are essential for handling this compound?
- Methodology : Avoid prolonged exposure to air/moisture to prevent degradation. Store under inert gas (argon) at –20°C. Use PPE (gloves, goggles) and fume hoods. Dispose of waste via licensed hazardous waste services, adhering to federal/state regulations .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence regioselectivity in diazaphosphole cycloadditions?
- Methodology : Polar aprotic solvents (e.g., hexane) favor [3+2] cycloadditions by stabilizing dipolar intermediates. Catalyst-free conditions at 20°C achieve 65–89% yields, but Lewis acids (e.g., BF) may enhance regioselectivity for asymmetric derivatives. Compare kinetic vs. thermodynamic products via variable-temperature NMR .
Q. What strategies resolve contradictions in reported spectroscopic data for diazaphospholes?
- Methodology : Cross-validate data using multiple techniques (e.g., NMR, IR, X-ray). For example, conflicting NMR signals in derivatives like diethyl phosphonates (δ 3.64–7.62 ppm) may arise from solvent polarity or tautomerism. Replicate experiments under identical conditions and consult computational models (e.g., Gaussian) to assign peaks .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate transition states for cycloadditions or nucleophilic attacks. Validate predictions with experimental kinetic studies (e.g., monitoring by in situ IR) .
Q. What are the limitations of current cytotoxicity assays (e.g., MTT) for evaluating diazaphosphole bioactivity?
- Methodology : MTT assays may underestimate toxicity due to phosphorus-based interference with formazan precipitation. Use orthogonal assays (e.g., ATP luminescence, flow cytometry) to confirm results. For example, test cell viability across multiple lines (e.g., HEK293 vs. HeLa) to assess specificity .
Q. How does steric hindrance from phenyl substituents affect the compound’s stability and reactivity?
- Methodology : Compare decomposition rates (via HPLC) of 2,5-Diphenyl derivatives vs. less hindered analogs (e.g., methyl-substituted). Steric bulk slows hydrolysis but may reduce catalytic activity in metal complexes. Use X-ray crystallography to quantify bond angles and torsional strain .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodology : Systematically vary parameters (solvent purity, reaction scale, stirring rate) to identify critical factors. For example, hexane purity impacts yields in diazaphosphole cycloadditions by altering dielectric constants. Publish detailed protocols with raw data (e.g., NMR spectra, chromatograms) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
